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Compound of Interest

Compound Name: d-AP5

Cat. No.: B031393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D(-)-2-amino-5-

phosphonopentanoic acid (D-AP5), a selective and competitive antagonist of the N-methyl-D-

aspartate (NMDA) receptor, in two-photon (2P) glutamate uncaging experiments. This

technique allows for the precise spatiotemporal activation of glutamate receptors on individual

dendritic spines, enabling detailed investigation of synaptic function and plasticity. The inclusion

of D-AP5 is critical for isolating and characterizing the contribution of α-amino-3-hydroxy-5-

methyl-4-isoxazolepropionic acid (AMPA) receptors to synaptic transmission.

Introduction to D-AP5 and Two-Photon Glutamate
Uncaging
Two-photon glutamate uncaging is a powerful technique that utilizes a focused laser beam to

photolyze a biologically inert "caged" glutamate compound, releasing active glutamate in a

highly localized volume (on the order of femtoliters) and with millisecond temporal precision.[1]

[2] This allows for the stimulation of individual synapses and the recording of resulting

postsynaptic currents or potentials.

D-AP5 is a widely used pharmacological tool that selectively blocks NMDA receptors by

competing with glutamate for its binding site.[3] By inhibiting NMDA receptor-mediated currents,

D-AP5 enables the specific study of AMPA receptor function in response to glutamate

uncaging. This is particularly important for dissecting the relative contributions of these two

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b031393?utm_src=pdf-interest
https://www.benchchem.com/product/b031393?utm_src=pdf-body
https://www.benchchem.com/product/b031393?utm_src=pdf-body
https://www.benchchem.com/product/b031393?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4882754/
https://www.researchgate.net/publication/303555829_Non-ionotropic_signaling_by_the_NMDA_receptor_controversy_and_opportunity
https://www.benchchem.com/product/b031393?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29916144/
https://www.benchchem.com/product/b031393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


major ionotropic glutamate receptors to synaptic transmission and for studying forms of

synaptic plasticity that are dependent on AMPA receptor trafficking.

Quantitative Data: D-AP5 Pharmacology
The efficacy of D-AP5 can vary depending on the subunit composition of the NMDA receptor.

The following tables summarize key quantitative data for D-AP5.

Parameter Value Reference

Chemical Name
D(-)-2-Amino-5-

phosphonopentanoic acid
[4]

Alternative Names D-APV [4]

Molecular Weight 197.13 g/mol [4]

Solubility Soluble in water to 100 mM [4]

Storage
Store at room temperature

(solid); -20°C (stock solutions)
[4]

Table 1: General Properties of D-AP5
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Receptor
Subunit

Ki (nM) IC50 (µM) Notes Reference

GluN1/GluN2A 520 ~0.3 - 0.8

D-AP5 shows a

slight preference

for GluN2A-

containing

receptors over

GluN2B.

[4]

GluN1/GluN2B 3070 ~1.4 - 2.5 [4]

GluN1/GluN2C 107 (for ST3)
Not specified for

D-AP5

Data for D-AP5

is limited; ST3 is

a different

GluN2A/C-

preferring

antagonist.

[5]

GluN1/GluN2D 400 (for ST3)
Not specified for

D-AP5

Data for D-AP5

is limited; ST3 is

a different

GluN2A/C-

preferring

antagonist.

[5]

Table 2: Inhibitory Activity of D-AP5 at NMDA Receptor Subtypes Note: Ki and IC50 values can

vary between experimental preparations and conditions.

Experimental Protocols
Protocol 1: Preparation of D-AP5 Stock and Working
Solutions
Materials:

D-AP5 powder

Sterile deionized or distilled water
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Sterile microcentrifuge tubes

Vortex mixer

Procedure:

Stock Solution (e.g., 50 mM):

Weigh out the appropriate amount of D-AP5 powder. For 1 ml of a 50 mM stock solution,

use 9.86 mg of D-AP5 (MW: 197.13 g/mol ).

Add the D-AP5 powder to a sterile microcentrifuge tube.

Add the desired volume of sterile water (e.g., 1 ml).

Vortex thoroughly until the D-AP5 is completely dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C. The stock solution is stable for several months.

Working Solution (e.g., 50 µM):

The working solution of D-AP5 is typically prepared fresh on the day of the experiment by

diluting the stock solution into the artificial cerebrospinal fluid (ACSF).

To prepare a 50 µM working solution from a 50 mM stock, dilute the stock solution 1:1000

in ACSF. For example, add 10 µl of the 50 mM stock solution to 10 ml of ACSF.

Ensure the working solution is well-mixed before perfusing it onto the brain slice or into the

recording chamber.

Protocol 2: Two-Photon Glutamate Uncaging to Isolate
AMPA Receptor-Mediated Currents
Materials:

Brain slices (e.g., acute hippocampal or cortical slices)
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Two-photon microscope with a femtosecond-pulsed infrared laser (e.g., Ti:Sapphire laser)

Patch-clamp electrophysiology setup

ACSF

Caged glutamate compound (e.g., MNI-caged-L-glutamate)

D-AP5 working solution (50-100 µM in ACSF)

Other necessary antagonists (e.g., picrotoxin to block GABAA receptors, TTX to block action

potentials)

Procedure:

Slice Preparation and Electrophysiology:

Prepare acute brain slices according to standard laboratory protocols.

Transfer a slice to the recording chamber of the two-photon microscope and continuously

perfuse with oxygenated ACSF.

Establish a whole-cell patch-clamp recording from a neuron of interest.

Application of Caged Glutamate and D-AP5:

Prepare ACSF containing the caged glutamate compound (e.g., 2-5 mM MNI-caged-L-

glutamate) and other desired antagonists (e.g., 100 µM picrotoxin, 1 µM TTX).

To isolate AMPA receptor currents, prepare a second ACSF solution identical to the one

above, but also containing 50-100 µM D-AP5.

Initially, perfuse the slice with the ACSF containing caged glutamate but without D-AP5 to

record baseline total glutamate-evoked postsynaptic currents (EPSCs).

After recording baseline responses, switch the perfusion to the ACSF containing D-AP5.

Allow at least 10-15 minutes for the D-AP5 to equilibrate in the tissue and fully block the

NMDA receptors.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b031393?utm_src=pdf-body
https://www.benchchem.com/product/b031393?utm_src=pdf-body
https://www.benchchem.com/product/b031393?utm_src=pdf-body
https://www.benchchem.com/product/b031393?utm_src=pdf-body
https://www.benchchem.com/product/b031393?utm_src=pdf-body
https://www.benchchem.com/product/b031393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two-Photon Uncaging:

Tune the uncaging laser to the appropriate wavelength for the caged compound (e.g.,

~720 nm for MNI-glutamate).

Identify a dendritic spine of interest using two-photon imaging.

Position the uncaging laser spot adjacent to the head of the selected spine.

Deliver a short laser pulse (e.g., 0.5-2 ms duration, 10-20 mW power at the objective) to

uncage glutamate. The optimal parameters will need to be determined empirically to elicit

a physiological-like response.

Record the resulting uncaging-evoked EPSC (uEPSC) in voltage-clamp mode. In the

presence of D-AP5, this current will be mediated primarily by AMPA receptors.

Data Analysis:

Analyze the amplitude, rise time, and decay kinetics of the isolated AMPA receptor-

mediated uEPSCs.

Compare the characteristics of the uEPSCs recorded before and after the application of D-
AP5 to determine the contribution of NMDA receptors to the total glutamate-evoked

current.

Signaling Pathways and Experimental Workflow
Signaling Pathways Activated by Glutamate Uncaging
Two-photon glutamate uncaging at a dendritic spine activates both AMPA and NMDA receptors,

triggering distinct downstream signaling cascades.
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Caption: Ionotropic signaling cascade initiated by glutamate uncaging.

In the presence of D-AP5, the NMDA receptor-mediated pathway is blocked, isolating the

AMPA receptor-mediated depolarization.
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Caption: Non-ionotropic NMDA receptor signaling, independent of ion flux.[1]

Experimental Workflow
The following diagram illustrates the typical workflow for a two-photon glutamate uncaging

experiment designed to isolate AMPA receptor currents using D-AP5.
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Caption: Workflow for isolating AMPA receptor currents with D-AP5.
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Conclusion
The combination of D-AP5 and two-photon glutamate uncaging provides a powerful and

precise method for dissecting the roles of AMPA and NMDA receptors in synaptic function. By

following the protocols and understanding the principles outlined in these application notes,

researchers can effectively isolate and characterize AMPA receptor-mediated synaptic events

at the level of individual spines, contributing to a deeper understanding of synaptic

transmission and plasticity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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